molecular formula C9H12BFO3 B8208870 (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid

(3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid

Cat. No.: B8208870
M. Wt: 198.00 g/mol
InChI Key: QUDPGHBOIVCYLZ-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid is a high-purity aryl boronic acid derivative engineered for advanced research and development applications. Its molecular structure, featuring ethoxy, fluoro, and methyl substituents on the phenyl ring, makes it a valuable and versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . This compound is primarily used as a key precursor in the Suzuki-Miyaura reaction, a widely employed method for the efficient formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules . Furthermore, boronic acids of this class are instrumental in Chan-Lam coupling reactions, enabling the formation of carbon-heteroatom (C-N, C-O) bonds under mild conditions, which is valuable for creating diverse chemical libraries for screening . Beyond its role in coupling reactions, the incorporation of a boronic acid functional group can modify the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules, making it a compound of interest in medicinal chemistry for the development of new therapeutic agents . Researchers will find this reagent particularly useful in projects involving pharmaceutical synthesis, agrochemical development, and the creation of novel materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For safe handling, please refer to the associated Safety Data Sheet (SDS). Typical storage recommendations for such boronic acids include maintaining the product in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

(3-ethoxy-4-fluoro-5-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-7(10(12)13)4-6(2)9(8)11/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDPGHBOIVCYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OCC)F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Starting material : 3-Ethoxy-4-fluoro-5-methylbromobenzene (hypothetical analog of 3-fluoro-4-ethoxybromobenzene).

  • Solvent : Anhydrous THF under nitrogen atmosphere.

  • Temperature : -70°C for borate addition, followed by gradual warming to room temperature.

  • Workup : Hydrolysis with 6M HCl, extraction with ethyl acetate, and concentration under reduced pressure.

This method typically achieves crude yields of ~70–78% after purification via recrystallization or column chromatography. Challenges include the sensitivity of the Grignard intermediate to moisture and the need for strict temperature control to minimize side reactions.

Lithium-Halogen Exchange with Triisopropyl Borate

Lithium-halogen exchange offers superior regiocontrol for polysubstituted aryl boronic acids. A protocol adapted from the synthesis of 3,5-difluoro-4-methylphenylboronic acid involves treating 4-bromo-2-ethoxy-6-fluoro-3-methyltoluene with n-butyllithium (-78°C, THF), followed by triisopropyl borate.

Stepwise Procedure

  • Halogenation : Bromination of 2-ethoxy-6-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) under radical conditions.

  • Lithiation : Reaction of the brominated intermediate with 2.6M n-BuLi in hexanes at -78°C for 3 hours.

  • Borylation : Quenching the aryl lithium species with triisopropyl borate, followed by acidification (1N HCl) to pH 5–6.

  • Purification : Ethyl acetate extraction and solvent evaporation, yielding the target compound after hexane rinsing.

Key Data Table: Lithium-Halogen Exchange Method

ParameterValueSource
Starting material4-Bromo-2-ethoxy-6-fluoro-3-methyltoluene
Lithiation temperature-78°C
Borate reagentTriisopropyl borate (99%)
Final yield70–78%
Purity (HPLC)>98%

This method’s efficiency depends on the steric and electronic effects of the ethoxy and methyl groups, which can hinder lithiation at the desired position.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages directing groups to achieve precise substitution patterns. For (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid, the ethoxy group may act as a directing group, facilitating boronation at the para position relative to fluorine.

Mechanistic Insights

  • Directing group activation : The ethoxy group coordinates with a strong base (e.g., LDA), deprotonating the ortho position.

  • Borylation : Electrophilic boron reagents (e.g., B(OiPr)₃) react with the generated aryl lithium intermediate.

  • Acid hydrolysis : Conversion of the boronate ester to the boronic acid.

Challenges and Mitigation

  • Competing directing effects : The fluorine atom’s electronegativity may interfere with metalation, necessitating adjusted base stoichiometry.

  • Side reactions : Protodeboronation or over-metalation can occur, requiring optimized reaction times and temperatures.

Suzuki-Miyaura Coupling via Boronic Ester Intermediates

While Suzuki-Miyaura coupling is typically used to utilize boronic acids, the synthesis of boronic esters (e.g., pinacol boronic esters) serves as a precursor strategy. For example, 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be fluorinated selectively to introduce the fluorine substituent.

Fluorination of Boronic Esters

  • Electrophilic fluorination : Using Selectfluor™ or N-fluorobenzensulfonimide (NFSI) in acetonitrile.

  • Regioselectivity : The methyl group’s steric bulk directs fluorination to the para position relative to ethoxy.

  • Hydrolysis : Acidic cleavage of the boronic ester to yield the free boronic acid.

This route’s success hinges on the compatibility of the boronic ester with fluorination conditions, which may require protecting group strategies to prevent deboronation.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
Grignard borylation70–78ModerateSimple workupMoisture sensitivity
Lithium-halogen exchange70–78HighExcellent regiocontrolCryogenic conditions
Directed ortho-metalation60–70LowPositional precisionCompeting directing effects
Boronic ester fluorination50–65ModerateFunctional group toleranceMulti-step synthesis

Purification and Characterization

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate mixtures are effective for removing non-polar impurities.

  • Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves boronic acid from residual starting materials.

Spectroscopic Data

  • ¹H NMR : Characteristic peaks include δ 1.45 (t, J = 7.0 Hz, OCH₂CH₃), δ 2.35 (s, Ar-CH₃), and δ 6.70–7.10 (aromatic protons).

  • HPLC : Purity >98% achieved via reverse-phase C18 columns with acetonitrile/water mobile phases.

Industrial-Scale Considerations

For large-scale production, the lithium-halogen exchange method is preferred due to its reproducibility and high yield. However, the Grignard route offers cost advantages if moisture-controlled environments are feasible. Recent advances in continuous flow chemistry could mitigate challenges associated with cryogenic conditions, enhancing scalability.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid (Table 1):

Table 1: Key Structural Analogs

CAS No. Compound Name Substituents (Position) Similarity Score
900174-65-4 3-Ethoxy-4-fluorophenylboronic acid Ethoxy (3), Fluoro (4) 0.97
854778-31-7 (4-Fluoro-3-methoxyphenyl)boronic acid Methoxy (3), Fluoro (4) 0.94
850589-53-6 (3-Ethoxy-5-fluorophenyl)boronic acid Ethoxy (3), Fluoro (5) 0.88
208641-98-9 (3,5-Difluoro-4-methoxyphenyl)boronic acid Methoxy (4), Fluoro (3,5) 0.88

Key Observations :

  • Electronic Effects : Ethoxy (–OCH₂CH₃) is more electron-donating than methoxy (–OCH₃), raising the pKa of the boronic acid group compared to 854778-31-5. This reduces Lewis acidity, impacting diol-binding affinity (critical in sensor design) .
  • Fluorine’s Role : The 4-fluoro substituent exerts an electron-withdrawing effect, stabilizing the boronate conjugate base and enhancing electrophilicity in Suzuki reactions .
Cross-Coupling Reactions
  • However, fluorine’s electron-withdrawing effect counterbalances this by increasing electrophilicity .
  • Meta-Selective C–H Functionalization : Unlike simpler boronic acids, derivatives with bulky substituents (e.g., 5-methyl) can act as meta-directing groups (meta-DGs) in C–H activation, enabling polysubstituted aromatic synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Avg. Mass (g/mol) Solubility (H₂O) pKa (Estimated)
This compound C₉H₁₂BFO₃ 198.00* Low ~8.5–9.0
3-Ethoxy-4-fluorophenylboronic acid C₈H₁₀BFO₃ 184.96 Moderate ~8.0–8.5
(4-Fluoro-3-methoxyphenyl)boronic acid C₇H₇BFO₃ 170.94 High ~7.5–8.0

*Calculated based on molecular formula.

Notes:

  • The target’s methyl group reduces water solubility compared to analogs with smaller substituents.
  • Higher pKa (due to ethoxy) reduces diol-binding efficiency at neutral pH, limiting applications in glucose monitoring .

Drug Design and Enzyme Inhibition

  • Boronic Acid Prodrugs : Unlike aliphatic boronic acids (e.g., bortezomib), the target’s aromatic substituents may limit enzymatic inhibition via reversible electrophilicity. However, its stability (vs. boronic esters) makes it a candidate for prodrug derivatization .
  • SARS-CoV-2 Protease Inhibitors : Analogous β-amido boronic acids show binding via boronic acid warheads; the target’s substituents could be optimized for similar activity .

Materials Science

  • Adsorbents : Boronic acid-modified resins (e.g., 4-carboxyphenylboronic acid) exhibit high diol adsorption. The target’s ethoxy and methyl groups may reduce loading efficiency but improve selectivity for specific diols .

Q & A

Q. What are the standard synthetic routes for synthesizing (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. Aryl halides or triflates are reacted with bis(pinacolato)diboron in the presence of palladium catalysts. Purification often requires derivatization into boronic esters (e.g., pinacol esters) to avoid decomposition during chromatography . Challenges include steric hindrance from substituents like ethoxy and methyl groups, which may necessitate optimized ligand systems (e.g., SPhos or XPhos) to enhance coupling efficiency.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 11B^{11}\text{B} and 19F^{19}\text{F} NMR confirm boronic acid identity and substituent positions.
  • Mass spectrometry (MS) : MALDI-TOF with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification, enabling accurate mass determination .
  • HPLC : Reversed-phase chromatography with ion-pairing agents (e.g., triethylamine) resolves boronic acids from hydrolyzed byproducts.

Q. What are the primary applications of this compound in drug discovery?

Boronic acids are utilized as proteasome inhibitors (e.g., bortezomib analogs), leveraging their reversible covalent binding to catalytic threonine residues . They also serve as intermediates in synthesizing kinase inhibitors and antimicrobial agents, where the ethoxy and fluoro groups enhance metabolic stability and target affinity .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon) at -20°C to prevent oxidation. Solubilize in anhydrous DMSO or THF for reactions. Avoid prolonged exposure to moisture, which accelerates protodeboronation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered arylboronic acids like this compound?

Strategies include:

  • Ligand selection : Bulky ligands (e.g., XPhos) improve catalyst turnover by mitigating steric effects.
  • Solvent optimization : Use toluene or dioxane at elevated temperatures (80–100°C) to enhance reactivity.
  • Preactivation : Convert boronic acid to the trifluoroborate salt to stabilize the active species .

Q. What methodologies are used to assess binding kinetics between this boronic acid and diol-containing biomolecules?

  • Stopped-flow fluorescence : Measures real-time binding kinetics (e.g., konk_{\text{on}} and koffk_{\text{off}}) with sugars like D-fructose, revealing subsecond equilibration times .
  • Surface plasmon resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran surfaces to quantify glycoprotein binding affinity and selectivity under physiological pH .

Q. How do substituents (ethoxy, fluoro, methyl) influence the binding affinity and selectivity of this boronic acid?

  • Ethoxy group : Enhances lipophilicity and stabilizes the trigonal boronate ester via electron donation.
  • Fluoro substituent : Withdraws electron density, increasing Lewis acidity of boron and strengthening diol interactions.
  • Methyl group : Introduces steric effects that may reduce non-specific binding to proteins .

Q. What challenges arise in mass spectrometric analysis of this compound, and how can they be mitigated?

Boronic acids undergo dehydration/trimerization to boroxines, complicating MS interpretation. Solutions include:

  • Derivatization : Convert to pinacol esters pre-analysis.
  • Matrix-assisted stabilization : Use DHB in MALDI-MS for on-plate esterification, suppressing boroxine artifacts .

Q. How can thermal stability be evaluated for flame-retardant applications?

Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to assess decomposition pathways. Substituents like ethoxy and methyl increase char residue by promoting crosslinking, while fluorine enhances gas-phase radical quenching .

Q. What strategies improve selectivity of boronic acid-based biosensors for Gram-positive bacteria detection?

Functionalize carbon dots with boronic acid to target bacterial glycocalyx. Optimize buffer conditions (e.g., high-salt PBS) to minimize non-specific interactions with hydrophobic proteins. Fluorescence quenching assays show higher affinity for Gram-positive strains due to teichoic acid binding .

Contradictions and Considerations

  • Binding Specificity : While boronic acids exhibit high affinity for diols (e.g., sugars), SPR studies reveal secondary interactions (e.g., hydrophobic effects) can reduce selectivity, necessitating buffer optimization .
  • Thermodynamic vs. Kinetic Data : Stopped-flow kinetics indicate rapid equilibration (<10 sec), but sensor response times may vary due to diffusion limitations in polymer matrices .

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